molecular formula C21H20N2O6 B6483580 3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1291831-37-2

3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No. B6483580
CAS RN: 1291831-37-2
M. Wt: 396.4 g/mol
InChI Key: LRFLYGAWILIZLP-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The presence of the pyrrole ring indicates that this compound might have interesting chemical and biological properties, as pyrrole is a common motif in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions and reactions with oxidizing and reducing agents .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biological Activities

A structurally related compound has shown various biological activities in rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities .

Anticancer Applications

Pyrazolines, a class of five-membered heterocycles incorporating a nitrogen-nitrogen (N-N) bond, have remarkable anticancer applications .

Anti-Inflammatory Applications

Pyrazolines and their derivatives have shown anti-inflammatory activities .

Antimicrobial Applications

These compounds have also been used for their antimicrobial activities .

Antimalarial Applications

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial activities .

HIV-1 Protease Inhibitory Activities

These compounds have shown HIV-1 protease inhibitory activities , which has inspired the development of many approaches to their synthesis .

Monomer for Ethylenedioxypyrrole (EDOP) Conductive and Electrooptical Polymers

This compound can be used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-28-12-8-9-13(14(10-12)29-2)17-15-16(18(22-17)21(26)27)20(25)23(19(15)24)11-6-4-3-5-7-11/h3-10,15-18,22H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLYGAWILIZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

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